molecular formula C20H39NO B078611 cis-11-Eicosenamide CAS No. 10436-08-5

cis-11-Eicosenamide

Cat. No.: B078611
CAS No.: 10436-08-5
M. Wt: 309.5 g/mol
InChI Key: LBHQTVBKPMHICN-UHFFFAOYSA-N
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Description

Gondamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia. It has a role as a human metabolite. It derives from an (11Z)-icos-11-enoic acid.

Scientific Research Applications

  • Natural Sources and Derivatives : Hopkins, Chisholm, and Harris (1949) explored natural sources of cis-n-eicos-11-enoic acid, methods for isolating the acid, and its conversion to other forms. They also reported on derivatives including cis-n-eicos-11-enoic anilide, N-hydroxyamide, epoxide, chlorohydrin, and others (Hopkins, Chisholm, & Harris, 1949).

  • Effects on Human Aortic Endothelial Cells : Eder, Schleser, Becker, and Körting (2003) investigated the impact of various fatty acids on the release of eicosanoids and nitric oxide in human aortic endothelial cells. This study may have implications for understanding the role of cis-11-Eicosenamide in endothelial function (Eder, Schleser, Becker, & Körting, 2003).

  • Lipase-catalyzed Ammoniolysis : Zoete, Dalen, Rantwijk, and Sheldon (1996) described the efficient lipase-catalyzed conversion of triglycerides to fatty acid amides, including this compound (Zoete, Dalen, Rantwijk, & Sheldon, 1996).

  • Immunotherapy Applications : Alqarni, Dissanayake, Nelson, Parkinson, Dufton, Ferro, and Watson (2019) explored the immune stimulatory effects of (Z)-11-eicosenol and its derivations, including this compound, in macrophages. This research highlights potential applications in immunotherapy and vaccine adjuvants (Alqarni et al., 2019).

  • Inhibitors for Mycobacterium tuberculosis : Savalas, Nurul Furqon, Asnawati, Ardhuha, Sedijani, Hadisaputra, Ningsih, and Syahri (2020) investigated the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase by various fatty acids, including this compound. These findings suggest potential applications in the development of tuberculosis inhibitors (Savalas et al., 2020).

  • Analysis of Anandamide : Bonechi, Brizzi, Brizzi, Francioli, Donati, and Rossi (2001) conducted conformational analysis of cis-5,8,11,14-eicosatetraenoylethanolamide (anandamide), providing insights into its structure and behavior, which may be relevant to the understanding of this compound (Bonechi et al., 2001).

Safety and Hazards

The safety data sheet for cis-11-Eicosenamide suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . A doctor should be consulted .

Future Directions

Cis-11-Eicosenamide has been found in the echinoderm Marthasterias glacialis (spiny sea-star), which has shown promising anti-inflammatory activity . This suggests that this compound could potentially be used in the development of new anti-inflammatory drugs .

Biochemical Analysis

Biochemical Properties

It is known that it is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that it has antibacterial activity , indicating that it may influence bacterial cell function

Molecular Mechanism

It is known to have reactive properties , suggesting that it may interact with other molecules in the cell

Metabolic Pathways

The metabolic pathways that cis-11-Eicosenamide is involved in are not well defined. It is known that it is a primary fatty amide , suggesting that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Properties

IUPAC Name

(Z)-icos-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHQTVBKPMHICN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338252
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-08-5
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of cis-11-eicosenamide?

A1: this compound is a fatty amide with a cis double bond at the 11th carbon atom.

    Q2: How does the thermal stability of this compound compare to other fatty amides?

    A: Research indicates that unsaturated simple amides, including this compound, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, this compound has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.

    Q3: What analytical techniques are commonly employed to identify and quantify this compound?

    A: Gas chromatography (GC) is a common technique for analyzing fatty amides like this compound. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including this compound. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify this compound in plasma samples. []

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